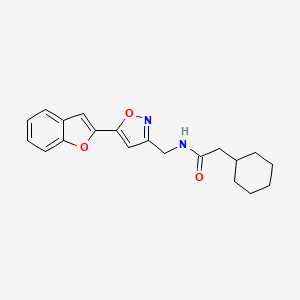

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-cyclohexylacetamide

Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-cyclohexylacetamide is a synthetic small molecule characterized by a benzofuran-isoxazole hybrid scaffold linked to a cyclohexylacetamide moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrophobic interactions are critical.

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-20(10-14-6-2-1-3-7-14)21-13-16-12-19(25-22-16)18-11-15-8-4-5-9-17(15)24-18/h4-5,8-9,11-12,14H,1-3,6-7,10,13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIJGBAVVMEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-cyclohexylacetamide typically involves the following steps:

Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Isoxazole Ring Formation: The benzofuran derivative is then subjected to a reaction with hydroxylamine to form the isoxazole ring. This step often requires the use of dehydrating agents and controlled temperatures.

Coupling Reaction: The isoxazole derivative is then coupled with a cyclohexylacetamide precursor using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-cyclohexylacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

(a) N-Cyclohexyl-2-phenyl-2-{N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}propionamide (5d)

- Key Differences : Incorporates a boronic ester (dioxaborolane) group, enhancing reactivity for Suzuki-Miyaura cross-coupling reactions. The phenyl and propionamide substituents differ from the benzofuran-isoxazole core in the target compound.

- Synthesis : Yielded 74% via a multi-component reaction, highlighting efficient synthetic routes for cyclohexylacetamide derivatives .

- Physicochemical Data : Melting point 110°C; distinct $^{1}\text{H-NMR}$ signals at δ 7.32–7.06 (aromatic protons) and δ 1.85–1.06 (cyclohexyl protons) .

(b) Trisubstituted Pyrazole Derivatives (e.g., methyl 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate)

- Key Differences : Replaces isoxazole with a pyrazole ring, altering electronic properties and hydrogen-bonding capacity.

- Biological Activity : Demonstrates antimicrobial efficacy against bacteria and fungi, suggesting that benzofuran-containing heterocycles may broadly enhance bioactivity .

Cyclohexylacetamide Derivatives

(a) N-[(furan-2-yl)methyl]-2-(phenanthridin-6-ylsulfanyl)acetamide (CAS 900136-40-5)

(b) N-Cyclohexyl-2-(2,6-dimethylphenoxy)acetamide Derivatives

- Key Differences: Features phenoxy and dimethylphenyl groups instead of benzofuran-isoxazole.

Benzofuran-Containing Therapeutic Agents

(a) (S,E)-3-(6-Aminopyridin-3-yl)-N-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide

- Key Differences : Designed for cancer treatment, this compound integrates fluorinated pyrrolidine and acrylamide groups, optimizing pharmacokinetics and target selectivity. The benzofuran core is retained but modified with fluorophenyl substituents .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Efficiency : Cyclohexylacetamide derivatives like 5d are synthesized with high yields (~74%), suggesting feasible scalability for the target compound if similar routes are employed .

- Structural Optimization : Fluorinated and boronic ester groups in analogs enhance target engagement or reactivity, providing design strategies for modifying the target compound .

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-cyclohexylacetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzofuran moiety , an isoxazole ring , and an acetamide group . These structural elements contribute to its pharmacological properties. The presence of the benzofuran structure is known to enhance interactions with biological targets, while the isoxazole group can increase reactivity and specificity towards certain proteins involved in disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- MDA-MB-231 (Breast Cancer) : One derivative showed an IC50 value of 3.01 μM , indicating potent cytotoxicity.

- HCT-116 (Colon Cancer) : Similar efficacy was noted, with cell cycle arrest being a common mechanism observed.

- HeLa (Cervical Cancer) : The compound also demonstrated effectiveness against this cell line, suggesting broad-spectrum anticancer activity.

Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, a mechanism similar to established chemotherapeutic agents such as paclitaxel.

Other Biological Activities

Beyond anticancer effects, derivatives of this compound have shown promising results in:

- Antimicrobial Activity : Certain isoxazole derivatives are noted for their antibacterial and antifungal properties.

- Antitubercular Activity : Some studies have indicated effectiveness against Mycobacterium tuberculosis.

Research Findings and Case Studies

A series of studies have been conducted to explore the synthesis and biological evaluation of this compound. The following table summarizes key findings from various research articles:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isoxazole ring.

- Introduction of the benzofuran moiety.

- Coupling with cyclohexyl acetamide.

Optimizations such as microwave-assisted synthesis have been employed to enhance yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.